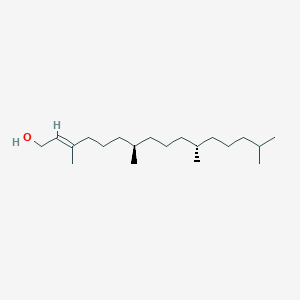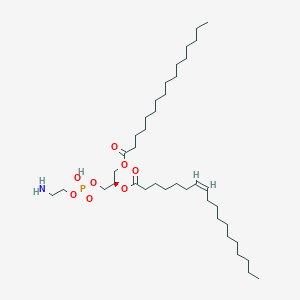
Glucoiberin
Übersicht
Beschreibung
This compound belongs to a class of 1-thio-D-glucopyranose derivatives, characterized by the presence of a sulfur atom oxidized in various forms. These derivatives, including sulfonic acids, sulfonate esters, and sulfonamides, exhibit unique anomeric functionalities. Their resistance or inhibitory effect against enzymatic carbohydrate processing makes them valuable for studying enzyme inhibition and understanding carbohydrate structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis Analysis
The synthesis of these sulfur-oxidized glucopyranose derivatives is complex, involving multiple steps to introduce the sulfonic acid, sulfenamide, and sulfonamide groups. These synthetic routes are crucial for producing compounds with specific anomeric functionalities, which may have applications in enzymatic inhibition studies (Knapp, Darout, & Amorelli, 2006).
Wissenschaftliche Forschungsanwendungen
Zytotoxische Aktivität
Glucoiberin, als eine Art Glucosinolat (GSL), wurde in Brassica oleracea L. convar. acephala var. viridis (Kohlrabi) Blume, Blatt, Stiel und Wurzel gefunden. Die Abbauprodukte von GSLs, die durch Mikrowellen-Hydrodiffusion und Schwerkraft (MHG) gewonnen werden, haben eine zytotoxische Aktivität gegen die menschliche Blasenkrebszelllinie T24 und die Brustkrebszelllinie MDA-MB-231 gezeigt . Dies deutet darauf hin, dass this compound möglicherweise in der Krebsbehandlungsforschung eingesetzt werden könnte .
Funktioneller Lebensmittelbestandteil
Kohlrabi-Sprossen, die this compound enthalten, gewinnen als neues Beispiel für funktionelle Lebensmittel an Popularität . Der Verzehr von Brassica-Gemüse, einschließlich solcher, die this compound enthalten, kann das Risiko von Magen-Darm-Krebs beim Menschen verringern . Zusätzlich wurde die antihyperglykämische, entzündungshemmende und antioxidative Aktivität von Kohlrabi in In-vivo-Studien berichtet .
Pflanzendifferenzierung
Die Analyse von Glucosinolaten, einschließlich this compound, kann wissenschaftliche Beweise liefern, die die Unterscheidung verschiedener Pflanzenarten ermöglichen . Dies kann besonders nützlich in der Botanik und Landwirtschaft sein, wo eine genaue Pflanzenidentifizierung entscheidend ist .
Antinutritive Aspekte
Während this compound und andere Glucosinolate gesundheitsfördernde Aspekte haben, können sie auch antinutritive Wirkungen haben . Ein hoher und lang anhaltender Verzehr von Brassica-Produkten kann einen möglichen negativen Einfluss auf die Schilddrüsenfunktion haben . Dies unterstreicht die Bedeutung von Ausgewogenheit und Mäßigung bei der Nahrungsaufnahme .
Pharmazeutische Forschung
Angesichts seiner potenziellen gesundheitlichen Vorteile und zytotoxischen Aktivität könnte this compound ein vielversprechender Kandidat für die pharmazeutische Forschung sein. Seine potenziellen Anwendungen könnten die Entwicklung neuer Medikamente oder therapeutischer Strategien umfassen, insbesondere in Bezug auf Krebs und Magen-Darm-Erkrankungen .
Kosmetikindustrie
Aufgrund seiner antioxidativen Eigenschaften könnte this compound möglicherweise in der Kosmetikindustrie eingesetzt werden. Antioxidantien werden häufig in Hautpflegeprodukten verwendet, um die Haut vor Schäden durch freie Radikale zu schützen .
Wirkmechanismus
Target of Action
It’s known that glucoiberin belongs to the glucosinolates, a class of secondary metabolites found in brassica crops . These compounds have been widely studied for their beneficial and prejudicial biological effects on human and animal nutrition .
Mode of Action
Glucosinolates, the class of compounds to which this compound belongs, are known to have a significant impact on human health, including anti-inflammatory and anti-cancer effects . These effects are mediated through enzymatic reactions catalyzed by myrosinase enzyme .
Biochemical Pathways
This compound, as a glucosinolate, is involved in several biochemical pathways. The biosynthetic pathways of glucosinolates consist of different steps: the chain-elongation of amino acid precursors and the aliphatic/aromatic groups and the conversion of the oxime into the glucosinolate structure .
Pharmacokinetics
It’s known that the bioavailability of glucosinolates and their bioactive hydrolysis products depends on both genetics and the environment, including crop management practices, harvest and storage, processing, and meal preparation .
Result of Action
Glucosinolates and their derivatives have been found to regulate cancer cell development by regulating target enzymes, controlling apoptosis, and blocking the cell cycle .
Action Environment
It’s known that the environment and processing mechanisms can affect the content of glucosinolate concentration in brassica vegetables .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYYADMVYQURSX-WWFIZPDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
554-88-1 | |
| Record name | Glucoiberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 144 °C | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B1241023.png)

![7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate](/img/structure/B1241027.png)



![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)




![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)